MFCD02623304

Description

Based on the evidence, compounds with analogous MDL identifiers (e.g., MFCD13195646 in and MFCD00003330 in ) are typically organoboron or aromatic derivatives, often used in catalysis, pharmaceutical synthesis, or material science. For instance, describes a compound (C₆H₅BBrClO₂) with applications in Suzuki-Miyaura cross-coupling reactions, highlighting its role in forming carbon-carbon bonds . While MFCD02623304’s exact structure remains undefined here, its comparison with structurally or functionally related compounds can be inferred from available data.

Properties

IUPAC Name |

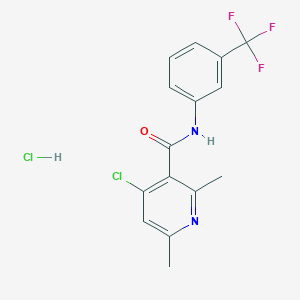

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O.ClH/c1-8-6-12(16)13(9(2)20-8)14(22)21-11-5-3-4-10(7-11)15(17,18)19;/h3-7H,1-2H3,(H,21,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCLSHFPSSHHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02623304 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced techniques to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD02623304 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

MFCD02623304 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02623304 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares MFCD02623304 with two analogous compounds, CAS 1046861-20-4 () and CAS 1761-61-1 (), based on physicochemical properties, synthetic methods, and applications.

Physicochemical Properties

Key Observations :

- Solubility : CAS 1761-61-1 exhibits higher solubility (0.687 mg/ml) compared to CAS 1046861-20-4 (0.24 mg/ml), likely due to differences in halogen substitution (bromine vs. boron-chlorine) and molecular weight .

- Lipophilicity : CAS 1046861-20-4’s higher Log Po/w (2.15) suggests greater membrane permeability, aligning with its predicted BBB penetration .

- Synthetic Complexity : CAS 1046861-20-4’s synthetic accessibility score (2.07) indicates moderate ease of synthesis, involving palladium-catalyzed cross-coupling in THF/water .

Functional and Structural Similarities

- Structural Analogues :

- CAS 1046861-20-4 belongs to the boronic acid family, critical in cross-coupling reactions. Its bromo-chloro substitution pattern enhances reactivity in aryl-aryl bond formation .

- CAS 1761-61-1 is a brominated benzoic acid derivative, often used in organic synthesis and drug intermediates. Its electron-withdrawing groups (Br, O₂) influence electrophilic substitution patterns .

- Functional Overlaps :

Both compounds serve as intermediates in pharmaceutical synthesis. CAS 1046861-20-4’s boron moiety enables catalytic applications, whereas CAS 1761-61-1’s aromatic bromine supports halogenation reactions .

Comparative Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.